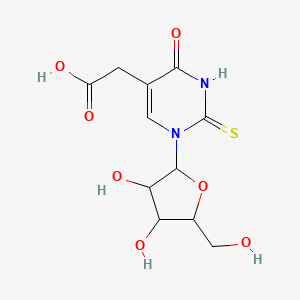

5-Carboxymethyl-2-thiouridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O7S/c14-3-5-7(17)8(18)10(20-5)13-2-4(1-6(15)16)9(19)12-11(13)21/h2,5,7-8,10,14,17-18H,1,3H2,(H,15,16)(H,12,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSGFOEBMIJOVCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=S)N1C2C(C(C(O2)CO)O)O)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Critical Role of 5-Carboxymethyl-2-thiouridine and its Derivatives in tRNA: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the modified nucleoside 5-Carboxymethyl-2-thiouridine (cm5S2U) and its eukaryotic counterpart, 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U). Found at the wobble position of specific transfer RNAs (tRNAs), this modification is pivotal for maintaining translational fidelity and efficiency. This document synthesizes current knowledge on its function, biosynthesis, and the analytical methods used for its study, offering a valuable resource for professionals in molecular biology and drug development.

Core Function and Significance of cm5S2U/mcm5s2U in tRNA

The post-transcriptional modification of nucleosides in tRNA is a universal strategy to fine-tune protein synthesis. The cm5S2U/mcm5s2U modification is exclusively found at the wobble position (position 34) of the anticodon loop in tRNAs specific for Glutamine (Gln), Lysine (Lys), and Glutamic acid (Glu).[1] These tRNAs are tasked with decoding codons ending in A and G within split-codon boxes.

The primary role of the mcm5s2U modification is to ensure accurate and efficient decoding of these specific codons.[1] The presence of the 2-thio group, in particular, enhances the conformational rigidity of the anticodon loop. This structural stabilization promotes a C3'-endo ribose pucker, which is characteristic of A-form RNA helices, thereby pre-organizing the anticodon for optimal codon recognition.[2] This pre-structuring is thought to improve the efficiency of translation by minimizing the entropic penalty associated with ribosome binding.[2]

Functionally, the mcm5s2U modification at the wobble position restricts the misreading of near-cognate codons, particularly those ending in pyrimidines (U or C).[3] While it enhances the decoding of cognate A- and G-ending codons, its absence can lead to translational pausing and increased rates of frameshifting.[4] Interestingly, the lack of this modification does not significantly impact the aminoacylation levels of the corresponding tRNAs.[1]

The absence of mcm5s2U has been linked to a variety of cellular defects, including mitochondrial dysfunction and heightened sensitivity to oxidative stress, underscoring its importance in maintaining cellular homeostasis.

Quantitative Impact of mcm5s2U on tRNA Structure and Function

The structural and functional consequences of the mcm5s2U modification have been quantified through various biophysical and biochemical studies. The following tables summarize key findings, comparing unmodified tRNAs with their modified counterparts.

Table 1: Comparative Analysis of Anticodon Loop Conformation

| Parameter | Unmodified ASL | mcm5s2U-modified ASL | mnm5s2U-modified ASL* |

| % C3'-endo Ribose Pucker (U34) | ~19% | ~19% | ~60% |

| % C3'-endo Ribose Pucker (U35) | ~19% | ~19% | ~32% |

| % C3'-endo Ribose Pucker (U36) | - | - | ~39% |

| U-turn Stability | Low | Moderate | High |

| Anticodon Stacking | Weak | Moderate | Strong |

*Data for the bacterial equivalent, 5-methylaminomethyl-2-thiouridine (mnm5s2U), is included for comparison to highlight the significant impact of the 2-thio modification in conjunction with a C5 substituent.[2] This data indicates that the presence of a modified nucleoside at the wobble position, particularly one with a 2-thio group, significantly stabilizes the anticodon loop structure.[2]

Table 2: Impact of mcm5s2U Deficiency on Translational Fidelity

| Codon | Modification Status | Relative Misreading Error Frequency | Fold Change |

| UAA (Stop) | Unmodified U34 | Low | - |

| mcm5s2U | Increased | 7.7-fold | |

| GGA (Gly) | Unmodified U34 | Low | - |

| mcm5s2U | Increased | 42-fold |

This table illustrates that while the mcm5s2U modification is crucial for accurate decoding of its cognate codons, its presence can paradoxically increase the misreading of certain other codons, highlighting the complex interplay of tRNA modifications in maintaining overall translational accuracy.[3]

Table 3: Kinetic Parameters of tRNA on the Ribosome

| tRNA Species | Step in Translation | Kinetic Effect of s2-deficiency | Fold Change |

| tRNA-Lys(UUU) | EF-Tu rearrangement and Pi release | Slower | ~6-fold |

| Dissociation from codon-recognition complex | Faster | ~5-fold | |

| Rate of tRNA rejection | Increased | ~3-fold |

These kinetic data demonstrate that the 2-thio component of the mcm5s2U modification is critical for multiple steps in the translation elongation cycle, ensuring the stable and efficient processing of the tRNA by the ribosome.[4]

Biosynthesis of mcm5s2U in Eukaryotic tRNA

The biosynthesis of mcm5s2U is a complex, multi-step enzymatic pathway that involves numerous proteins. The pathway can be broadly divided into the formation of the carboxymethyl side chain at the C5 position and the thiolation at the C2 position.

The Elongator complex is responsible for the initial carboxymethylation of the uridine at position 34. Subsequently, the Trm9/Trm112 methyltransferase complex adds a methyl group to form mcm5U. The thiolation at the C2 position is carried out by a sulfur relay system involving proteins such as Uba4, Urm1, and the Ncs2/Ncs6 complex, which utilizes L-cysteine as the sulfur donor.

Experimental Protocols

A comprehensive understanding of the role of cm5S2U/mcm5s2U necessitates robust experimental methodologies. This section details key protocols for the isolation and analysis of modified tRNAs.

tRNA Isolation from Eukaryotic Cells

Objective: To obtain a pure fraction of total tRNA from cultured eukaryotic cells for subsequent analysis.

Methodology:

-

Cell Lysis: Harvest cultured cells and lyse them in a buffer containing a strong denaturant (e.g., guanidinium thiocyanate) to inhibit RNase activity.

-

Phenol-Chloroform Extraction: Perform an acid phenol-chloroform extraction to separate nucleic acids from proteins and lipids. The aqueous phase containing the RNA is retained.

-

RNA Precipitation: Precipitate the total RNA from the aqueous phase using isopropanol or ethanol.

-

tRNA Enrichment: Resuspend the total RNA pellet and enrich for tRNA using anion-exchange chromatography or size-exclusion chromatography. Commercial kits are also available for this purpose.

-

Quality Control: Assess the purity and integrity of the isolated tRNA using a spectrophotometer (A260/A280 ratio) and denaturing polyacrylamide gel electrophoresis (PAGE).

Analysis of tRNA Modifications by LC-MS/MS

Objective: To identify and quantify the cm5S2U/mcm5s2U modification in a sample of purified tRNA.

Methodology:

-

tRNA Digestion: Digest the purified tRNA to individual nucleosides using a cocktail of enzymes, typically nuclease P1 followed by bacterial alkaline phosphatase. For sequence context analysis, use specific RNases like RNase T1 to generate oligonucleotides.

-

Chromatographic Separation: Separate the resulting nucleosides or oligonucleotides using reversed-phase high-performance liquid chromatography (HPLC).

-

Mass Spectrometry Analysis: Analyze the eluate from the HPLC using a tandem mass spectrometer (MS/MS). The instrument is set to detect the specific mass-to-charge ratio of the target modified nucleoside.

-

Data Analysis: Identify cm5S2U/mcm5s2U based on its retention time and mass spectrum. Quantify its abundance by comparing the peak area to that of an unmodified nucleoside or a spiked internal standard.

Northern Blotting for Specific tRNA Analysis

Objective: To detect and quantify a specific tRNA species and assess its modification status.

Methodology:

-

RNA Electrophoresis: Separate total RNA or purified tRNA on a denaturing polyacrylamide gel containing urea.

-

Transfer: Transfer the separated RNA from the gel to a positively charged nylon membrane.

-

Probe Hybridization: Hybridize the membrane with a labeled oligonucleotide probe that is complementary to the tRNA of interest. The probe can be radiolabeled or conjugated to a chemiluminescent molecule.

-

Washing and Detection: Wash the membrane to remove unbound probe and detect the signal using autoradiography or a chemiluminescence imager.

-

Modification-Sensitive Probing: To assess the modification status, a probe can be designed to overlap the modification site. The efficiency of hybridization can be sensitive to the presence of the modification, allowing for its indirect detection.

Conclusion and Future Directions

The this compound modification and its derivatives are critical for the precision and efficiency of protein synthesis. A thorough understanding of its role and biosynthesis is essential for researchers in molecular biology and for the development of novel therapeutics targeting translational control mechanisms. The experimental protocols outlined in this guide provide a robust framework for investigating this and other tRNA modifications.

Future research will likely focus on elucidating the intricate regulatory networks that control the expression and activity of the enzymes involved in the mcm5s2U biosynthetic pathway. Furthermore, exploring the connections between dysregulation of this modification and human diseases, such as cancer and neurological disorders, will open new avenues for therapeutic intervention. The continued development of sensitive and high-throughput analytical techniques will be paramount in advancing our knowledge of the epitranscriptomic landscape of tRNA and its impact on cellular function.

References

- 1. A conserved modified wobble nucleoside (mcm5s2U) in lysyl-tRNA is required for viability in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Codon-specific effects of tRNA anticodon loop modifications on translational misreading errors in the yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticodon stem-loop tRNA modifications influence codon decoding and frame maintenance during translation - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 5-Carboxymethyl-2-thiouridine and its Derivatives in Orchestrating Protein Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Post-transcriptional modifications of transfer RNA (tRNA) are fundamental to the fidelity and efficiency of protein synthesis. Among these, the modification of the wobble uridine (U34) is critical for accurate codon recognition. This technical guide delves into the function of 5-carboxymethyl-2-thiouridine (cm5S2U) and its fully processed form, 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U), in protein synthesis. We will explore its biosynthesis, its crucial role in codon decoding, the consequences of its absence, and detailed experimental protocols for its study. This document is intended to be a comprehensive resource for researchers in molecular biology, drug development, and related fields.

Introduction to Wobble Uridine Modifications

Transfer RNAs are central to translation, acting as adaptor molecules that interpret the genetic code on messenger RNA (mRNA) and deliver the corresponding amino acids to the ribosome. The accuracy of this process is heavily reliant on the precise interaction between the mRNA codon and the tRNA anticodon. Post-transcriptional modifications of tRNA nucleosides, particularly at the wobble position (position 34) of the anticodon, play a crucial role in modulating this interaction.[1][2]

In eukaryotes, a key modification at the wobble uridine is the formation of 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U).[3][4][5][6] This complex modification is vital for the proper decoding of specific codons and for maintaining overall proteome integrity.[7] The precursor to this molecule, this compound (cm5S2U), is an important intermediate in a conserved biosynthetic pathway. Deficiencies in the enzymes that catalyze these modifications can lead to significant translational defects and are associated with various human diseases.[8][9]

The Biosynthetic Pathway of mcm5s2U

The formation of mcm5s2U is a multi-step enzymatic process. The pathway begins with the formation of a carboxymethyl group at the 5th position of uridine (U34), creating cm5U. This step is dependent on the Elongator complex. Subsequently, a methyl group is added to cm5U by the Trm9/Trm112 methyltransferase complex to form mcm5U. For a subset of tRNAs, a sulfur group is added at the 2nd position of the uridine base, a reaction catalyzed by the Ncs2/Ncs6 thiolase, to generate the final mcm5s2U modification.[3][10] The presence of the mcm5 or ncm5 side chain is a prerequisite for efficient thiolation.[10]

Function of mcm5s2U in Protein Synthesis

The primary role of the mcm5s2U modification at the wobble position is to ensure accurate and efficient decoding of codons during translation.[1][11]

Codon Recognition and Translational Fidelity

The mcm5s2U modification restricts the conformational flexibility of the anticodon loop.[12][13] Specifically, the 2-thio group (s2) is crucial for preventing misreading of near-cognate codons, thereby enhancing translational fidelity.[11] Proton NMR studies have shown that the presence of the 2-thiocarbonyl group, in conjunction with the 5-substituent, stabilizes the C3'-endo conformation of the ribose ring.[12][13] This rigid conformation favors base pairing with adenosine (A) in the third position of the codon and restricts wobbling to guanosine (G), thus ensuring that tRNAs with mcm5s2U at the wobble position correctly decode NNA codons and not NNG codons.[12][14]

Transfer RNAs specific for Glutamine (Gln), Lysine (Lys), and Glutamic acid (Glu) universally possess an xm5s2U-type modification at the wobble position, enabling them to read A- and G-ending codons in their respective split codon boxes.[11]

Translational Efficiency

The mcm5s2U modification also enhances the efficiency of translation.[11] The absence of this modification leads to slower decoding of cognate codons, resulting in ribosome pausing.[7][8] This pausing can trigger ribosome collisions and activate cellular quality control pathways.[15] Overexpression of hypomodified tRNAs can alleviate this ribosome pausing and restore normal protein homeostasis.[7]

Consequences of mcm5s2U Deficiency

The lack of mcm5s2U modification has significant consequences for cellular function. In yeast, the simultaneous deletion of genes required for both the mcm5 and s2 modifications (e.g., elp3 and tuc1) is lethal.[11] This lethality can be rescued by overexpressing the unmodified forms of the affected tRNAs, suggesting that the primary defect is a reduction in translational efficiency rather than widespread missense errors.[11]

Defects in mcm5s2U synthesis are also linked to proteotoxic stress. Cells lacking this modification exhibit hallmarks of protein aggregation and are compromised in their ability to clear stress-induced protein aggregates.[7] This highlights the critical role of tRNA modifications in maintaining proteome integrity.

Experimental Protocols for Studying cm5S2U/mcm5s2U

Several techniques are available to detect, quantify, and study the function of cm5S2U and mcm5s2U.

Detection and Quantification of mcm5s2U

The γ-toxin from the yeast Kluyveromyces lactis specifically cleaves tRNAs containing the mcm5s2U modification.[3][4][16] This property can be exploited to assess the mcm5s2U status of tRNAs.

Protocol Overview:

-

Isolate total RNA from the cells of interest.

-

Incubate the RNA with purified γ-toxin.

-

Analyze the cleavage products by Northern blotting or quantitative reverse transcription PCR (qRT-PCR). A decrease in the full-length tRNA signal or an increase in cleavage products indicates the presence of mcm5s2U.

Detailed qRT-PCR Protocol for γ-Toxin Assay: [3]

-

RNA Treatment: Treat 1-5 µg of total RNA with γ-toxin in a 20 µL reaction volume.

-

Reverse Transcription: Synthesize cDNA from the treated RNA using a tRNA-specific reverse primer.

-

qPCR: Perform real-time PCR using primers that amplify the full-length tRNA. The amount of full-length tRNA is normalized to a control RNA (e.g., 25S rRNA or 5.8S rRNA). A decrease in the amplification of the target tRNA in the γ-toxin-treated sample compared to the untreated sample indicates the presence and relative amount of mcm5s2U.

Several next-generation sequencing (NGS) methods have been developed to quantify tRNA abundance and modifications.[17][18][19]

-

Hydro-tRNAseq: Involves limited alkaline hydrolysis of tRNA to generate fragments, which can help bypass some modifications that cause reverse transcriptase to stop.[17]

-

DM-TGIRT-seq: Utilizes a demethylase treatment and a thermostable group II intron reverse transcriptase to read through modifications.[17]

-

nano-tRNAseq: Enables direct sequencing of native, full-length tRNA molecules using nanopore technology, allowing for the simultaneous assessment of abundance and modification status without the need for reverse transcription and PCR amplification.[20][21]

General nano-tRNAseq Workflow: [20]

-

Small RNA Enrichment: Isolate small RNAs from total RNA.

-

Deacylation: Remove the amino acid from the 3' end of the tRNAs.

-

Adapter Ligation and Barcoding: Ligate adapters and barcodes to the tRNAs for multiplexing.

-

Nanopore Sequencing: Sequence the native tRNA on an Oxford Nanopore Technologies (ONT) platform.

-

Data Analysis: Analyze the raw signal data to determine tRNA abundance, coverage, and post-transcriptional modifications.

Functional Analysis of mcm5s2U

Ribosome profiling is a powerful technique to obtain a genome-wide snapshot of translation.[22][23] By deep sequencing ribosome-protected mRNA fragments (RPFs), one can determine the positions of ribosomes on transcripts with codon resolution.[7][24]

-

Cell Lysis and Nuclease Treatment: Lyse cells and treat with RNase to digest mRNA that is not protected by ribosomes.

-

Ribosome Isolation: Isolate monosomes by sucrose gradient ultracentrifugation.

-

RPF Extraction: Extract the RPFs (typically ~30 nucleotides) from the isolated ribosomes.

-

Library Preparation: Ligate adapters to the RPFs, perform reverse transcription, and PCR amplify to generate a sequencing library.

-

Deep Sequencing and Data Analysis: Sequence the library and map the reads to the transcriptome to determine ribosome occupancy at each codon.

By comparing ribosome occupancy profiles between wild-type cells and cells deficient in mcm5s2U synthesis, one can identify specific codons where translation is slowed down due to the absence of the modification.[7]

Quantitative Data Summary

| Organism | tRNA Species | Modification | Effect of Deficiency | Quantitative Observation | Reference |

| S. cerevisiae | tRNALys(UUU), tRNAGlu(UUC), tRNAGln(UUG) | mcm5s2U | Lethality | Double mutants (elp3Δ tuc1Δ) are non-viable. | [11] |

| S. cerevisiae | tRNAArg(UCU), tRNAGlu(UUC) | mcm5U, mcm5s2U | Ribosome pausing | Increased ribosome occupancy at cognate codons (AGA, AGG, GAA, GAG). | [7] |

| C. elegans | Not specified | U34 modifications | Ribosome pausing | Increased ribosome occupancy at cognate codons. | [7] |

| S. cerevisiae | Not specified | ncs2Δ (lacks s2) | Increased ribosome occupancy | ~2-fold increase in A-site occupancy at AAA, CAA, and GAA codons. | [7] |

Conclusion and Future Directions

The this compound modification pathway culminates in the formation of mcm5s2U, a critical player in ensuring the fidelity and efficiency of protein synthesis. Its role in restricting wobble base pairing and preventing ribosome pausing underscores its importance in maintaining a healthy proteome. The experimental techniques outlined in this guide provide a robust toolkit for researchers to investigate the intricate functions of this and other tRNA modifications.

Future research in this area will likely focus on the dynamic regulation of mcm5s2U synthesis in response to cellular stress and its role in the pathology of various diseases. The development of high-throughput methods for the precise quantification of a wide range of tRNA modifications will be crucial for a systems-level understanding of how the "epitranscriptome" fine-tunes gene expression. Such advancements will undoubtedly open new avenues for the development of novel therapeutic strategies targeting the translational machinery.

References

- 1. Studying the Function of tRNA Modifications: Experimental Challenges and Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Monitoring the 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) modification in eukaryotic tRNAs via the γ-toxin endonuclease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Monitoring the 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) modification in eukaryotic tRNAs via the γ-toxin endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Optimization of Codon Translation Rates via tRNA Modifications Maintains Proteome Integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. Dysfunctional tRNA reprogramming and codon-biased translation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Unexpected Accumulation of ncm5U and ncm5s2U in a trm9 Mutant Suggests an Additional Step in the Synthesis of mcm5U and mcm5s2U - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A conserved modified wobble nucleoside (mcm5s2U) in lysyl-tRNA is required for viability in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Molecular mechanism of codon recognition by tRNA species with modified uridine in the first position of the anticodon - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Molecular mechanism of codon recognition by tRNA species with modified uridine in the first position of the anticodon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. biorxiv.org [biorxiv.org]

- 16. researchgate.net [researchgate.net]

- 17. Advances in methods for tRNA sequencing and quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 18. tRNA Sequencing: Methods, Applications and Challenges - CD Genomics [rna.cd-genomics.com]

- 19. biocompare.com [biocompare.com]

- 20. immaginabiotech.com [immaginabiotech.com]

- 21. youtube.com [youtube.com]

- 22. Ribosome Profiling | Enhance Ribo-Seq efficiency with riboPOOLs [sitoolsbiotech.com]

- 23. Rapid Ribosome (Polysome) Profiling [protocols.io]

- 24. A rapid protocol for ribosome profiling of low input samples - PMC [pmc.ncbi.nlm.nih.gov]

The Eukaryotic Biosynthesis of 5-Carboxymethyl-2-thiouridine: A Detailed Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the eukaryotic biosynthesis pathway for 5-Carboxymethyl-2-thiouridine (cm5S2U), a critical modified nucleoside found at the wobble position (U34) of certain transfer RNAs (tRNAs). The accurate formation of cm5S2U and its derivatives is essential for maintaining translational fidelity and efficiency. Dysregulation of this pathway has been implicated in a range of human diseases, including neurodegenerative disorders and cancer, making its components attractive targets for novel therapeutic interventions.

This guide details the enzymatic players, their reaction mechanisms, and the intricate signaling and logical relationships governing this vital cellular process. It further provides a compilation of quantitative data and detailed experimental protocols to facilitate further research and drug development efforts in this area.

I. The Core Biosynthesis Pathway: An Overview

The synthesis of cm5S2U is a multi-step process involving two key enzymatic complexes: the Elongator complex for the initial carboxymethylation of the uridine base, and the Ncs2/Ncs6 complex for the subsequent thiolation. This pathway is tightly regulated and relies on a dedicated sulfur relay system for the delivery of sulfur.

II. Quantitative Data Summary

While comprehensive kinetic data for all enzymes in the cm5S2U pathway are not yet fully elucidated, this section summarizes the available quantitative information regarding the cellular abundance of the involved components and their modifications.

| Parameter | Organism | Value | Reference(s) |

| tRNA Abundance | Saccharomyces cerevisiae | ~15% of total RNA in actively dividing cells | [1] |

| Saccharomyces cerevisiae | 1.76 - 3.30 x 10^6 molecules per cell (depending on growth medium) | [2] | |

| Saccharomyces cerevisiae | 9.5 - 12.2 molecules per ribosome (depending on growth medium) | [2][3] | |

| Elongator Subunit Abundance | Saccharomyces cerevisiae | Elp1, Elp2, and Elp3 are more abundant than Elp4, Elp5, and Elp6 | [4] |

| Ncs2/Ncs6 Abundance | Saccharomyces cerevisiae | Levels decrease when cells are shifted to 37°C | [3] |

III. Key Enzymatic Steps and Experimental Protocols

A. Carboxymethylation by the Elongator Complex

The initial and rate-limiting step in the formation of cm5U is catalyzed by the Elongator complex, a highly conserved multisubunit assembly. The catalytic activity resides within the Elp3 subunit, which possesses a radical S-adenosylmethionine (SAM) domain and a lysine acetyltransferase (KAT) domain.[5][6] Elp3 utilizes acetyl-CoA and SAM to introduce a carboxymethyl group at the C5 position of the uridine ring.[6] The entire six-subunit complex (Elp1-6) is required for full activity in vivo.[7][8]

This protocol is adapted from methodologies described for the purification of the six-subunit yeast Holo-Elongator complex using the Tandem Affinity Purification (TAP) procedure.[7][8]

Materials:

-

Yeast strain expressing a TAP-tagged Elongator subunit (e.g., Elp1-TAP).

-

Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 0.1% NP-40, 1 mM DTT, 1x protease inhibitor cocktail.

-

Wash Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 0.1% NP-40.

-

TEV Protease.

-

Calmodulin Binding Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM Mg-acetate, 1 mM imidazole, 2 mM CaCl2, 10% glycerol, 0.1% NP-40.

-

Calmodulin Elution Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM Mg-acetate, 1 mM imidazole, 2 mM EGTA, 10% glycerol, 0.1% NP-40.

-

IgG-Sepharose beads.

-

Calmodulin-agarose beads.

Procedure:

-

Grow yeast cells to mid-log phase and harvest by centrifugation.

-

Resuspend the cell pellet in Lysis Buffer and lyse the cells using a bead beater or French press.

-

Clarify the lysate by centrifugation at 20,000 x g for 20 minutes at 4°C.

-

Incubate the cleared lysate with IgG-Sepharose beads for 2 hours at 4°C with gentle rotation.

-

Wash the beads three times with Wash Buffer.

-

Elute the complex by incubating with TEV protease in Wash Buffer for 2 hours at 16°C to cleave the tag.

-

Transfer the eluate to a new tube and add Calmodulin Binding Buffer.

-

Incubate with Calmodulin-agarose beads for 1 hour at 4°C with gentle rotation.

-

Wash the beads three times with Calmodulin Binding Buffer.

-

Elute the Holo-Elongator complex with Calmodulin Elution Buffer.

-

Analyze the purified complex by SDS-PAGE and Coomassie staining or Western blotting.

This assay measures the acetyltransferase activity of Elp3 by monitoring the hydrolysis of acetyl-CoA, which is a prerequisite for the carboxymethylation reaction.

Materials:

-

Purified Elongator complex or recombinant Elp3.

-

Acetyl-CoA.

-

In vitro transcribed tRNA substrate (e.g., tRNALys(UUU)).

-

Reaction Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT.

-

DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution.

Procedure:

-

Set up the reaction mixture containing Reaction Buffer, Elongator complex/Elp3, and tRNA substrate.

-

Initiate the reaction by adding acetyl-CoA.

-

Incubate at 37°C for a defined period.

-

Stop the reaction and measure the amount of free CoA produced using DTNB, which reacts with the thiol group of CoA to produce a colored product that can be quantified spectrophotometrically at 412 nm.

B. Thiolation by the Ncs2/Ncs6 Complex

The second major step is the conversion of cm5U to cm5S2U through the addition of a sulfur atom at the C2 position of the uridine ring. This reaction is catalyzed by the heterodimeric Ncs2/Ncs6 (also known as Ctu1/Ctu2) complex.[9][10] Ncs6 is the catalytic subunit, possessing a P-loop NTPase domain, while Ncs2 is thought to play a structural role.[11] The sulfur is delivered to the Ncs2/Ncs6 complex via a dedicated sulfur relay system.

The delivery of sulfur for the thiolation reaction is a complex process involving a ubiquitin-like modifier protein, Urm1, and its E1-like activating enzyme, Uba4.[9] The cysteine desulfurase Nfs1 mobilizes sulfur from cysteine, which is then transferred to Uba4, potentially with the assistance of the sulfurtransferase Tum1. Uba4 then adenylates and thiocarboxylates the C-terminus of Urm1. The thiocarboxylated Urm1 serves as the direct sulfur donor for the Ncs2/Ncs6-catalyzed reaction.

References

- 1. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry [dspace.mit.edu]

- 2. Studies on the Oxidative Damage of the Wobble 5-Methylcarboxymethyl-2-Thiouridine in the tRNA of Eukaryotic Cells with Disturbed Homeostasis of the Antioxidant System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tRNA thiolation links translation to stress responses in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular architecture of the yeast Elongator complex reveals an unexpected asymmetric subunit arrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Elongator subunit 3 (ELP3) modifies ALS through tRNA modification - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Elucidating the structural and chemical mechanisms of tRNA carboxymethylation by the radical SAM enzyme ELP3 [udspace.udel.edu]

- 7. Characterization of a Six-Subunit Holo-Elongator Complex Required for the Regulated Expression of a Group of Genes in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. tRNA thiolation optimizes appressorium-mediated infection by enhancing codon-specific translation in Magnaporthe oryzae - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The putative tRNA 2-thiouridine synthetase Ncs6 is an essential sulfur carrier in Methanococcus maripaludis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ncs2* mediates in vivo virulence of pathogenic yeast through sulphur modification of cytoplasmic transfer RNA - PMC [pmc.ncbi.nlm.nih.gov]

Chemical structure and properties of 5-Carboxymethyl-2-thiouridine.

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Carboxymethyl-2-thiouridine (cm⁵S²U) is a post-transcriptionally modified pyrimidine nucleoside, an analogue of uridine, found in transfer RNA (tRNA). This modification, typically occurring at the wobble position (position 34) of the anticodon loop, plays a critical role in the fidelity and efficiency of protein translation. The presence of a sulfur atom at the 2-position and a carboxymethyl group at the 5-position of the uracil base confers unique chemical and structural properties that influence codon recognition and the stability of the tRNA structure. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, biological role, and relevant experimental methodologies for the study of this compound.

Chemical Structure and Identification

This compound is systematically named 1,2,3,4-Tetrahydro-4-oxo-1-β-D-ribofuranosyl-2-thioxo-5-pyrimidineacetic acid.[1] Its structure consists of a ribose sugar linked to a 2-thiouracil base which is further substituted with a carboxymethyl group at the C5 position.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| CAS Number | 58479-77-9 | [1] |

| Chemical Formula | C₁₁H₁₄N₂O₇S | [1] |

| Molecular Weight | 318.3 g/mol | [1] |

| SMILES | C1=C(C(=O)NC(=S)N1[C@H]2--INVALID-LINK--CO)O">C@@HO)CC(=O)O | [1] |

| InChI | InChI=1S/C11H14N2O7S/c14-3-5-7(17)8(18)10(21-5)13-2-4(1-6(15)16)9(19)12-11(13)20/h2,5,7-8,10,14,17-18H,1,3H2,(H,15,16)(H,12,19,20)/t5-,7-,8-,10-/m1/s1 | |

| Synonyms | 1,2,3,4-Tetrahydro-4-oxo-1-b-D-ribofuranosyl-2-thioxo-5-pyrimidineacetic acid | [1] |

Physicochemical Properties

Table 2: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 5-(carboxymethylaminomethyl)-2-thiouridine (cmnm⁵s²U) | Reference |

| Melting Point | Data not available | Data not available | |

| Solubility | Data not available | Data not available | |

| pKa | Data not available | 8.0 (predicted) | [2] |

| Density | Data not available | 1.79 g/cm³ (predicted) |

Biological Role and Significance

This compound and its derivatives are integral components of the translational machinery in all domains of life.[3] Located at the wobble position of the tRNA anticodon, these modifications are crucial for:

-

Codon Recognition: The 2-thio modification restricts the conformational flexibility of the ribose ring, favoring a C3'-endo pucker. This pre-structures the anticodon loop for efficient and accurate base pairing with the corresponding codon on the messenger RNA (mRNA). Specifically, 2-thiouridine derivatives enhance the recognition of purine bases (A and G) in the third position of the codon.[4]

-

Translational Fidelity: By ensuring correct codon-anticodon pairing, cm⁵S²U and related modifications prevent frameshifting errors during protein synthesis.[3]

-

tRNA Stability: The thio-modification can contribute to the overall structural integrity of the tRNA molecule.

The biosynthesis of 2-thiouridine derivatives involves a complex enzymatic pathway that utilizes a sulfur relay system to deliver sulfur to the uridine base within the tRNA molecule.

Signaling and Biosynthetic Pathways

The formation of 2-thiouridine at the wobble position of tRNA is a multi-step enzymatic process. In eukaryotes, this is primarily accomplished by the URM1 and UBA4 pathway. The general workflow involves the activation of ubiquitin-related modifier 1 (Urm1) by Uba4, followed by the transfer of sulfur to the tRNA.

Experimental Protocols

Chemical Synthesis of 5-Carboxymethyluridine Derivatives

General Synthetic Strategy:

-

Preparation of the 5-substituted uracil base: This often involves the condensation of a suitable precursor, such as S-ethylthiourea, with a substituted three-carbon unit, like diethyl formylsuccinate, to form the pyrimidine ring.[6]

-

Glycosylation: The modified uracil base is then coupled with a protected ribose derivative, typically a ribosyl chloride or acetate, to form the nucleoside. This step often employs methods like the silyl method or condensation with mercuric salts.

-

Deprotection: The protecting groups on the ribose sugar are removed to yield the final nucleoside.

A reported synthesis of 5-carboxymethylaminomethyl-2-thiouridine involved a 4-step conversion from 2',3'-O-isopropylidene-2-thiouridine, highlighting a potential route for introducing the C5-substituent onto a pre-formed 2-thiouridine scaffold.[7]

Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for the detection and quantification of modified nucleosides in biological samples. The general workflow for the analysis of this compound in tRNA is as follows:

1. tRNA Isolation and Hydrolysis:

-

Total RNA is extracted from the biological sample of interest.

-

tRNA is then purified from the total RNA pool, often by methods such as polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

-

The purified tRNA is enzymatically hydrolyzed to its constituent nucleosides using a cocktail of nucleases (e.g., nuclease P1) and phosphatases (e.g., bacterial alkaline phosphatase).

2. LC-MS/MS Analysis:

-

Chromatographic Separation: The resulting nucleoside mixture is separated by reverse-phase HPLC. A C18 column is commonly used with a gradient of a polar mobile phase (e.g., aqueous ammonium acetate) and a less polar organic modifier (e.g., acetonitrile).

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a mass spectrometer, typically a triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF).

-

Quantification: Quantification is achieved using multiple reaction monitoring (MRM) on a triple quadrupole instrument or by extracting the ion chromatogram of the accurate mass of the protonated molecule on a high-resolution instrument.

Spectral Data

Detailed experimental NMR and UV-Vis spectra for this compound are not widely published. However, the characteristic spectral features of related compounds can provide insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of uridine derivatives shows characteristic signals for the ribose protons and the protons on the uracil base. The anomeric proton (H1') of the ribose typically appears as a doublet around 5.8-6.0 ppm. The H6 proton of the uracil base is also a distinct doublet.

-

¹³C NMR: The carbon NMR spectrum is particularly useful for identifying the thiocarbonyl group. The C2 carbon in 2-thiouridine resonates significantly downfield (around 175-180 ppm) compared to the corresponding carbonyl carbon in uridine (around 150-152 ppm). The C4 carbonyl carbon appears at around 163-166 ppm.

UV-Vis Spectroscopy: 2-Thiouridine and its derivatives exhibit a characteristic UV absorption maximum at a longer wavelength compared to uridine. While uridine has a λmax around 262 nm at neutral pH, 2-thiouridines typically show a λmax in the range of 275-285 nm, with a shoulder or a second maximum at a shorter wavelength. This red shift is due to the presence of the sulfur atom.

Conclusion

This compound is a vital modified nucleoside that fine-tunes the process of protein synthesis. Its unique chemical structure imparts specific properties that are essential for accurate codon reading and overall tRNA function. While some of its physicochemical properties and detailed synthetic protocols require further investigation, the analytical methods for its detection and quantification are well-established. Continued research into the biosynthesis and biological roles of cm⁵S²U and other tRNA modifications will undoubtedly provide deeper insights into the intricate regulation of gene expression and its implications in health and disease.

References

- 1. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. C5-substituents of uridines and 2-thiouridines present at the wobble position of tRNA determine the formation of their keto-enol or zwitterionic forms - a factor important for accuracy of reading of guanosine at the 3΄-end of the mRNA codons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NMR and UV Studies of 4-Thio-2′-deoxyuridine and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. First organocatalytic, diastereoselective synthesis of tRNA wobble nucleosides: ( R )- and ( S )-methoxycarbonylhydroxymethyluridines (mchm 5 Us) and ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04760A [pubs.rsc.org]

- 5. Synthesis of 5-carboxymethyluridine. A nucleoside from transfer ribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. datapdf.com [datapdf.com]

- 7. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry [dspace.mit.edu]

An In-depth Guide to the Subcellular Localization of 5-Carboxymethyl-2-thiouridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the subcellular localization of the modified tRNA nucleoside 5-Carboxymethyl-2-thiouridine (cmm5S2U) and its derivatives. This document details its distribution within eukaryotic cells, the biosynthetic pathways responsible for its formation in different compartments, and the experimental methodologies used for its study.

Introduction to this compound

This compound (cmm5S2U) is a post-transcriptionally modified nucleoside found in the wobble position (position 34) of the anticodon loop of specific transfer RNA (tRNA) molecules. This modification, along with its methylated form, 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U), plays a crucial role in ensuring the fidelity and efficiency of protein translation by restricting codon recognition. The presence and nature of modifications at this position are critical for maintaining the correct reading frame and for the accurate decoding of codons, particularly those ending in A or G.

Subcellular Distribution of cmm5S2U and its Analogs

In eukaryotic cells, derivatives of this compound are found in distinct subcellular compartments, primarily the cytosol and mitochondria. The specific modification present is compartment-dependent.

-

Cytosol: The methylated form, 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) , is predominantly found in cytosolic tRNAs.[1] This modification is crucial for the proper translation of nuclear-encoded genes.

-

Mitochondria: Mammalian mitochondria contain a related taurine-conjugated modification, 5-taurinomethyl-2-thiouridine (τm5s2U) , in their tRNAs.[2][3] In yeast mitochondria, 5-carboxymethylaminomethyluridine (cmnm5U) has been identified.[4] These modifications are essential for the translation of mitochondrially encoded proteins, which are critical components of the electron transport chain.

Table 1: Subcellular Localization of cmm5S2U and its Derivatives in Eukaryotes

| Cellular Compartment | Predominant Modification | Function |

| Cytosol | 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) | Translation of nuclear-encoded mRNAs[1] |

| Mitochondria (Mammalian) | 5-taurinomethyl-2-thiouridine (τm5s2U) | Translation of mitochondrial-encoded mRNAs[2][3] |

| Mitochondria (Yeast) | 5-carboxymethylaminomethyluridine (cmnm5U) | Translation of mitochondrial-encoded mRNAs[4] |

Biosynthetic Pathways and Enzyme Localization

The biosynthesis of these modified nucleosides involves distinct enzymatic pathways in the cytosol and mitochondria, reflecting the different chemical structures of the final modifications.

Cytosolic Biosynthesis of mcm5s2U

The formation of mcm5s2U in the cytosol is a multi-step process involving several key enzyme complexes. The human homologs of the key enzymes are ALKBH8 and TRMT112.[5][6] Studies have shown that ALKBH8 is primarily localized in the cytoplasm, with TRMT112 being present in both the cytoplasm and the nucleus.[6][7][8]

Mitochondrial Biosynthesis of τm5s2U

In mitochondria, the initial modification is catalyzed by the homologs of the bacterial MnmE and MnmG/GidA proteins. In yeast, these are Mss1 and Mto1, which are located in the mitochondria.[4] The subsequent steps leading to the taurine conjugate are less well-characterized but are known to occur within the organelle. The 2-thiolation step is carried out by mitochondrial-specific enzymes.

Experimental Protocols

Determining the subcellular localization and quantity of cmm5S2U requires a combination of cell fractionation, RNA isolation, and sensitive analytical techniques.

Workflow for Quantitative Analysis

The overall workflow to quantify cmm5S2U derivatives in different cellular compartments is as follows:

Detailed Protocol: Subcellular Fractionation and tRNA Analysis

This protocol outlines the steps for separating cytosolic and mitochondrial fractions for subsequent tRNA isolation and LC-MS/MS analysis.

Materials:

-

Cultured eukaryotic cells

-

Phosphate-buffered saline (PBS), ice-cold

-

Fractionation buffer (e.g., hypotonic buffer with a non-ionic detergent)

-

Dounce homogenizer

-

Refrigerated centrifuge

-

TRIzol or similar RNA extraction reagent

-

Enzymes for tRNA hydrolysis (e.g., nuclease P1, alkaline phosphatase)

-

LC-MS/MS system

Procedure:

-

Cell Harvesting:

-

Grow cells to confluency in appropriate culture vessels.

-

Harvest cells by scraping or trypsinization, then wash with ice-cold PBS.

-

Pellet cells by centrifugation at 500 x g for 5 minutes at 4°C.

-

-

Cell Lysis and Fractionation:

-

Resuspend the cell pellet in ice-cold hypotonic fractionation buffer.

-

Allow cells to swell on ice for 15-20 minutes.

-

Lyse the cells using a Dounce homogenizer with a loose-fitting pestle.

-

Centrifuge the homogenate at 700-1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.[9]

-

Carefully collect the supernatant (contains cytosol and mitochondria).

-

Centrifuge the supernatant at 10,000-12,000 x g for 20 minutes at 4°C to pellet the mitochondria.[9]

-

The resulting supernatant is the cytosolic fraction. The pellet is the mitochondrial fraction.

-

-

tRNA Isolation:

-

Isolate total RNA from the cytosolic and mitochondrial fractions separately using TRIzol or a similar method according to the manufacturer's protocol.

-

To enrich for tRNA, further purification can be performed using methods such as HPLC or specialized kits.

-

-

Enzymatic Hydrolysis of tRNA:

-

Digest the purified tRNA from each fraction to single nucleosides using a combination of nuclease P1 and alkaline phosphatase.[10]

-

This is typically performed by incubating the tRNA with the enzymes in an appropriate buffer at 37°C.

-

-

LC-MS/MS Analysis:

-

Analyze the resulting nucleoside mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Use a reversed-phase C18 column for separation of the nucleosides.

-

Employ a mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and specific detection of cmm5S2U, mcm5s2U, and τm5s2U based on their specific parent and fragment ion masses.[10][11]

-

-

Quantification:

-

Quantify the amount of each modified nucleoside in the cytosolic and mitochondrial fractions by comparing the peak areas to those of known standards.

-

Normalize the quantities to the total amount of tRNA analyzed from each fraction.

-

Conclusion

This compound and its derivatives are vital for translational accuracy and are distinctly localized within the eukaryotic cell. The presence of mcm5s2U in the cytosol and τm5s2U in mitochondria highlights the specialized nature of the translational machinery in these compartments. The distinct biosynthetic pathways underscore the complexity of tRNA modification and its regulation. The provided experimental framework offers a robust approach for researchers to quantitatively investigate the subcellular distribution of these and other modified nucleosides, which is crucial for understanding their roles in cellular physiology and disease, and for the development of novel therapeutic strategies targeting protein synthesis.

References

- 1. Perfusion and Fixation Protocol for Immunogold Labelling Electron Microscopy | Facility for Electron Microscopy Research - McGill University [mcgill.ca]

- 2. Complete chemical structures of human mitochondrial tRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical synthesis of the 5-taurinomethyl(-2-thio)uridine modified anticodon arm of the human mitochondrial tRNA(Leu(UUR)) and tRNA(Lys) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Further insights into the tRNA modification process controlled by proteins MnmE and GidA of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | TRMT112, a master activator of several methyltransferases modifying factors involved in RNA maturation and translation [frontiersin.org]

- 6. HITS-CLIP analysis of human ALKBH8 reveals interactions with fully processed substrate tRNAs and with specific noncoding RNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Human TRMT112-Methyltransferase Network Consists of Seven Partners Interacting with a Common Co-Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Expression and sub-cellular localization of human ABH family molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. assaygenie.com [assaygenie.com]

- 10. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry [dspace.mit.edu]

- 11. Studies on the Oxidative Damage of the Wobble 5-Methylcarboxymethyl-2-Thiouridine in the tRNA of Eukaryotic Cells with Disturbed Homeostasis of the Antioxidant System - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Wobble Position Modifications in tRNA: A Technical Guide for Researchers

An In-depth Examination of tRNA Wobble Modifications in Translation, Cellular Stress Response, and Disease for Researchers, Scientists, and Drug Development Professionals.

Introduction

Transfer RNA (tRNA) molecules are central to the process of protein synthesis, acting as the crucial adaptors that translate the genetic code into the amino acid sequence of proteins. The fidelity and efficiency of this process are not solely dependent on the primary sequence of the tRNA but are heavily influenced by a complex landscape of over 100 post-transcriptional chemical modifications. Among these, modifications at the wobble position (nucleotide 34) of the tRNA anticodon are of paramount importance. These modifications are critical for accurate codon recognition, maintaining the translational reading frame, and fine-tuning the rate of protein synthesis. Dysregulation of wobble position modifications has been implicated in a range of human pathologies, including neurological disorders, mitochondrial diseases, and cancer, making the enzymes responsible for these modifications attractive targets for novel therapeutic interventions. This technical guide provides a comprehensive overview of the significance of tRNA wobble position modifications, detailing their impact on molecular processes, summarizing key quantitative data, outlining experimental protocols for their study, and visualizing the intricate pathways involved.

The Functional Significance of Wobble Position Modifications

The "wobble" hypothesis, first proposed by Francis Crick, posits that the base at the third position of an mRNA codon can form non-Watson-Crick base pairs with the first base of the tRNA anticodon (position 34). This flexibility allows a single tRNA to recognize multiple synonymous codons. However, this inherent flexibility must be tightly regulated to prevent mistranslation. Wobble position modifications serve as a critical regulatory layer, either expanding the decoding capacity of a tRNA or restricting it to specific codons to ensure translational fidelity.

Modifications at Uridine 34 (U34) are particularly diverse and well-studied. These modifications, such as 5-methoxycarbonylmethyl (mcm⁵U), 5-methoxycarbonylmethyl-2-thiouridine (mcm⁵s²U), and 5-carbamoylmethyluridine (ncm⁵U), are crucial for the efficient translation of codons ending in A and G.[1] The addition of a thiol group (s²) at the C2 position of uridine, for instance, restricts pairing to A-ending codons, while the mcm⁵ group can stabilize pairing with both A and G.[2][3] The absence or "hypo-modification" of these U34 nucleosides can lead to ribosomal pausing at their cognate codons, reduced protein expression, and an overall disruption of protein homeostasis (proteostasis), which can trigger cellular stress responses.[4]

Quantitative Impact of Wobble Modifications on Translation

The presence or absence of wobble modifications has a quantifiable impact on the kinetics and efficiency of translation. In vitro and in vivo studies have provided valuable data on how these chemical alterations affect ribosome binding, the rate of peptide bond formation, and overall protein output.

| Parameter | tRNA Status | Value | Fold Change (Modified vs. Unmodified) | Reference |

| Ribosomal A-site Binding (kon) | Wild-type tRNALys (modified) | 1.5 x 10⁻² s⁻¹·μM⁻¹ | - | [5] |

| urm1Δ tRNALys (lacks s²) | 5 x 10⁻³ s⁻¹·μM⁻¹ | 3-fold decrease | [5] | |

| elp3Δ tRNALys (lacks mcm⁵) | 5.6 x 10⁻³ s⁻¹·μM⁻¹ | ~2.7-fold decrease | [5] | |

| Ribosomal A-site Dissociation (koff) | Wild-type tRNALys (modified) | 6.6 x 10⁻⁴ s⁻¹ | - | [5] |

| urm1Δ tRNALys (lacks s²) | 1.3 x 10⁻³ s⁻¹ | ~2-fold increase | [5] | |

| elp3Δ tRNALys (lacks mcm⁵) | 1 x 10⁻³ s⁻¹ | ~1.5-fold increase | [5] | |

| Dipeptide Formation (kpep) | Wild-type aa-tRNALys | 1 s⁻¹ | - | [5] |

| urm1Δ aa-tRNALys (lacks s²) | 0.2 s⁻¹ | 5-fold decrease | [5] | |

| Ribosome Binding Affinity (Kd) | Native tRNALys (modified) | 70 ± 7 nM | - | [6][7] |

| Modified ASLLys (s²U34) | 176 ± 62 nM | ~2.5-fold weaker | [6][7] | |

| Unmodified ASLLys | No detectable binding | - | [6] |

Table 1: Quantitative Effects of Wobble Uridine Modifications on Translation Kinetics. This table summarizes key kinetic parameters demonstrating the importance of wobble modifications for efficient translation. The absence of modifications leads to slower association, faster dissociation, and a significantly reduced rate of peptide bond formation.

| Condition | Down-regulated Proteins | Up-regulated Proteins | Reference |

| trm9Δ (lacks mcm⁵U and mcm⁵s²U) - Normal Growth | 231 | 95 | [8] |

| trm9Δ (lacks mcm⁵U and mcm⁵s²U) - MMS Treatment | 195 | 137 | [8] |

Table 2: Impact of Trm9-Catalyzed Wobble Modifications on the Proteome. This table shows the number of proteins significantly down- or up-regulated in a yeast strain lacking the Trm9 methyltransferase, which is responsible for the mcm⁵ modification. This highlights the selective, yet significant, impact of wobble modifications on the proteome.

Signaling Pathways and Regulatory Networks

tRNA modifications are not static but are dynamically regulated in response to cellular stress and environmental cues. This regulation is intertwined with major cellular signaling pathways, such as the Target of Rapamycin (TOR) pathway, which is a central regulator of cell growth and metabolism.

The Elongator Pathway for U34 Modification

The Elongator complex is a key player in the modification of wobble uridines.[9] It is a multi-subunit acetyltransferase that catalyzes the initial step in the formation of mcm⁵U and ncm⁵U modifications.[10] The pathway involves a series of enzymatic steps, with the final modifications being crucial for the proper translation of specific sets of mRNAs.[9][11]

Caption: The Elongator pathway for tRNA wobble uridine modification.

TOR Signaling and tRNA Modification Crosstalk

The TOR pathway and tRNA modification pathways are intricately linked.[2][6][12] Strains with defects in U34 modifications, such as elp3Δ or urm1Δ mutants, exhibit hypersensitivity to the TOR inhibitor rapamycin.[2][6] This suggests that proper tRNA function is necessary for robust TOR signaling. Conversely, TOR signaling can influence the expression and activity of tRNA modification enzymes, creating a feedback loop that coordinates protein synthesis with nutrient availability and cellular stress levels.

Caption: Interplay between TOR signaling and tRNA wobble modifications.

Experimental Protocols for Studying tRNA Modifications

A variety of techniques are employed to detect, quantify, and characterize tRNA modifications. The choice of method depends on the specific research question, the required level of detail, and the available instrumentation.

Workflow for tRNA Modification Analysis

A general workflow for the analysis of tRNA modifications involves tRNA isolation, followed by specific analytical techniques to identify and quantify the modifications.

Caption: A generalized experimental workflow for tRNA modification analysis.

Detailed Methodologies

1. tRNA Isolation and Purification

A critical first step for most analyses is the isolation of high-quality tRNA.

-

Objective: To isolate total tRNA from cells or tissues, free from other RNA species and contaminants.

-

Protocol Outline:

-

Cell Lysis: Lyse cells using a reagent like TRIzol or by mechanical disruption.[1][13]

-

Phase Separation: Perform a phenol-chloroform extraction to separate RNA from DNA and proteins. The RNA will be in the aqueous phase.[1][13]

-

RNA Precipitation: Precipitate the total RNA from the aqueous phase using isopropanol.[1][13]

-

tRNA Enrichment: Purify tRNA from the total RNA pool. This can be achieved through:

-

Deacylation: Remove the amino acid attached to the 3' end of the tRNA by incubation in a high pH buffer (e.g., Tris-HCl pH 9.0).[15]

-

Quantification and Quality Control: Measure the concentration and purity of the tRNA using a spectrophotometer (A260/A280 ratio should be ~2.0) and assess integrity using gel electrophoresis.[15]

-

2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful and highly sensitive method for the identification and quantification of the complete set of tRNA modifications.[9][14]

-

Objective: To identify and quantify the individual modified nucleosides present in a tRNA sample.

-

Protocol Outline:

-

Enzymatic Hydrolysis: Digest the purified tRNA down to its constituent nucleosides using a cocktail of enzymes such as nuclease P1 and alkaline phosphatase.[9][14]

-

Liquid Chromatography (LC) Separation: Inject the nucleoside digest into a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system. A reverse-phase column is typically used to separate the nucleosides based on their hydrophobicity.[9][14]

-

Mass Spectrometry (MS) Analysis: The eluent from the LC is directed into a mass spectrometer.

-

The mass spectrometer ionizes the nucleosides and separates them based on their mass-to-charge ratio (m/z), allowing for their identification.

-

Tandem mass spectrometry (MS/MS) is used to fragment the individual nucleosides, and the resulting fragmentation pattern provides definitive structural information for unambiguous identification.[9]

-

-

Quantification: The abundance of each modified nucleoside is determined by integrating the area under the peak in the chromatogram corresponding to its specific m/z. Relative quantification is often performed by comparing the signal of a modified nucleoside to that of a canonical, unmodified nucleoside.[9][14]

-

3. Modification-Sensitive Northern Blotting

This technique allows for the analysis of the modification status of a specific tRNA species.

-

Objective: To determine the presence or absence of a specific modification on a particular tRNA.

-

Protocol Outline:

-

RNA Gel Electrophoresis: Separate total RNA or purified tRNA on a denaturing polyacrylamide gel. For some modifications like queuosine (Q), the gel can be supplemented with N-acryloyl-3-aminophenylboronic acid (APB), which specifically interacts with the modified base and retards the migration of the modified tRNA.[1][11]

-

Transfer to Membrane: Transfer the separated RNA from the gel to a nylon or nitrocellulose membrane.

-

Probe Hybridization: Hybridize the membrane with a labeled oligonucleotide probe that is complementary to a region of the tRNA containing the modification of interest. The key to this method is that the presence of the modification can interfere with the binding of the probe.[11]

-

Washing: Wash the membrane under stringent conditions. The differential stability of the probe-tRNA duplex depending on the modification status allows for the distinction between modified and unmodified tRNA.[11]

-

Detection: Detect the signal from the labeled probe. A common approach is to use a second probe complementary to a region of the tRNA that is not modified as a loading control for normalization.[11]

-

Quantification: Quantify the band intensities to determine the relative abundance of the modified versus unmodified tRNA.

-

Implications for Drug Development

The critical role of tRNA wobble modifications in maintaining cellular health and their dysregulation in various diseases makes the enzymes responsible for these modifications compelling targets for therapeutic intervention. For example, since many cancer cells exhibit an increased demand for protein synthesis to support their rapid proliferation, they may be particularly vulnerable to inhibitors of tRNA modification enzymes. Targeting these enzymes could selectively impair the translation of key proteins required for tumor growth and survival. Furthermore, understanding the specific tRNA modification profiles associated with different diseases could lead to the development of novel biomarkers for diagnosis and prognosis. The methodologies outlined in this guide provide the essential tools for researchers in both academia and industry to explore these exciting avenues of research and development.

Conclusion

tRNA wobble position modifications are not mere decorations on the tRNA molecule; they are fundamental to the accuracy and efficiency of protein synthesis. They represent a dynamic layer of gene expression regulation that allows cells to respond to their environment and maintain proteostasis. The continued development of sensitive and quantitative methods to study these modifications is crucial for a deeper understanding of their roles in health and disease. For drug development professionals, the enzymes that write, erase, and read these modifications represent a promising new class of therapeutic targets. The in-depth technical information provided in this guide serves as a valuable resource for researchers aiming to unravel the complexities of the tRNA epitranscriptome and harness this knowledge for the development of next-generation therapeutics.

References

- 1. Protocol to detect m22G modification on single tRNA iso-decoders by immuno-northern blotting - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reciprocal regulation of TORC signaling and tRNA modifications by Elongator enforces nutrient-dependent cell fate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mRNA and tRNA modification states influence ribosome speed and frame maintenance during poly(lysine) peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. tRNA tKUUU, tQUUG, and tEUUC wobble position modifications fine-tune protein translation by promoting ribosome A-site binding - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Single atom modification (O-->S) of tRNA confers ribosome binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Single atom modification (O-->S) of tRNA confers ribosome binding - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Trm9-Catalyzed tRNA Modifications Regulate Global Protein Expression by Codon-Biased Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Roles of Elongator Dependent tRNA Modification Pathways in Neurodegeneration and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Protocol to analyze tRNA and rRNA processing using biotin-labeled probes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Purification and Use of tRNA for Enzymatic Post-translational Addition of Amino Acids to Proteins - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 5-Carboxymethyl-2-thiouridine in Precision Codon Recognition: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the post-transcriptional tRNA modification, 5-Carboxymethyl-2-thiouridine (cmm5s2U), and its critical impact on the fidelity and efficiency of protein synthesis. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the biochemical underpinnings, regulatory significance, and methodologies for studying this vital nucleoside.

Introduction: The Significance of Wobble Position Modification

Post-transcriptional modification of transfer RNA (tRNA) is a fundamental cellular process that ensures the accuracy and efficiency of translating the genetic code. Among the more than 100 known modifications, those occurring at position 34 of the anticodon loop—the "wobble" position—are particularly critical for deciphering mRNA codons. This compound (cmm5s2U), a derivative of 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U), is a highly conserved modification found at the wobble position of specific eukaryotic tRNAs, namely those for Glutamine (tRNAGlnUUG), Lysine (tRNALysUUU), and Glutamic acid (tRNAGluUUC).[1] This modification is indispensable for proper mRNA decoding and the maintenance of protein homeostasis.[2] The absence or deficiency of cmm5s2U has been linked to significant growth defects, increased translational errors, and cellular stress, highlighting its importance in cellular physiology.

Chemical Structure and Biosynthesis

This compound is a complex derivative of uridine, characterized by the substitution of the oxygen at position 2 with a sulfur atom (thiolation) and the addition of a carboxymethyl group at position 5.

The biosynthesis of the closely related and often interchangeably discussed mcm5s2U is a multi-step enzymatic process involving two major independent pathways that modify the uridine at position 34 (U34):

-

The Elongator Complex Pathway (mcm5 side chain formation): The Elongator complex, a highly conserved six-subunit complex (Elp1-Elp6), is responsible for adding the 5-methoxycarbonylmethyl (mcm5) group. Elp3, the catalytic subunit, is a radical SAM enzyme that initiates this modification.

-

The URM1/NCS Pathway (s2 thiolation): The 2-thio (s2) group is added through a sulfur relay system. This pathway involves the ubiquitin-related modifier 1 (Urm1) and its activating enzyme Uba4. Urm1 is thiocarboxylated at its C-terminus by Uba4, and this activated sulfur is then transferred to the tRNA by the Ncs2/Ncs6 complex.[3]

These pathways converge to form the mature mcm5s2U modification on the target tRNAs.

Impact on Codon Recognition and Translational Fidelity

The primary function of cmm5s2U is to ensure the precise recognition of codons ending in adenosine (A) while restricting misreading of codons ending in guanosine (G), uridine (U), or cytosine (C).

Mechanism of Action: The modification achieves this specificity through conformational rigidity. The 2-thio group induces a strong preference for the C3'-endo conformation of the ribose sugar puckering.[3][4] This fixed conformation orients the wobble base in a way that facilitates perfect Watson-Crick base pairing with adenosine in the mRNA codon (U-A). Simultaneously, it sterically hinders the "wobble" pairings that an unmodified uridine could form with guanosine (U-G).[4]

-

Recognized Codons: tRNAs with cmm5s2U efficiently decode the NNA codons for Lysine (AAA), Glutamine (CAA), and Glutamic Acid (GAA).

-

Discriminated Codons: The modification prevents misreading of the corresponding NNG codons (AAG, CAG, GAG), which are read by different tRNA isoacceptors.[1]

Quantitative Impact on Translation

The absence of cmm5s2U profoundly impacts translational outcomes. While precise kinetic data is often context-dependent, studies in model organisms like Saccharomyces cerevisiae provide quantitative insights into its role in efficiency and accuracy.

| Parameter | Unmodified tRNA (e.g., in elp3 or urm1 mutants) | cmm5s2U-Modified tRNA (Wild-Type) | Key Findings |

| Ribosomal A-Site Binding | No detectable binding for unmodified tRNALys anticodon stem/loop (ASL).[5] | Dissociation constant (Kd) ≈ 70-176 nM for s2U-modified tRNALys ASL.[5][6] | The 2-thio modification is sufficient to restore ribosomal binding affinity to near-native levels.[5][6] |

| Translational Efficiency | Reduced. Leads to ribosome pausing at AAA, CAA, and GAA codons.[7] | Optimal. Ensures smooth ribosomal transit over cognate codons. | Lack of the modification slows elongation, which can lead to reduced protein output, especially for genes enriched in these codons.[8] |

| Translational Accuracy (+1 Ribosomal Frameshifting) | Synergistically increased +1 frameshift rates in elp3 urm1 double mutants.[7][9] | Efficiently suppresses +1 frameshifting. | The mcm5 and s2 components independently contribute to maintaining the reading frame. Loss of both has a more severe effect than the loss of one.[7] |

| Cellular Phenotype | Severe growth defects, temperature sensitivity, reduced total protein levels. Lethal in some genetic backgrounds.[1][10] | Normal growth and protein homeostasis. | Overexpression of the hypomodified tRNALys can partially rescue the lethal phenotype, suggesting the primary defect is in decoding efficiency rather than tRNA stability.[1] |

Experimental Protocols for Analysis

The detection and quantification of cmm5s2U and other tRNA modifications require specialized techniques. The two primary methodologies are high-throughput sequencing and mass spectrometry.

Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

This is the gold standard for accurately identifying and quantifying known RNA modifications.

-

tRNA Isolation: Isolate total RNA from cells or tissues. Purify the tRNA fraction using methods like PAGE gel electrophoresis or affinity chromatography.[11]

-

Enzymatic Hydrolysis: Digest the purified tRNA down to individual nucleosides using a cocktail of enzymes such as nuclease P1 and phosphodiesterase, followed by dephosphorylation with alkaline phosphatase.[12][13]

-

Chromatographic Separation: Separate the resulting nucleoside mixture using reversed-phase high-performance liquid chromatography (HPLC). Different nucleosides will have distinct retention times based on their polarity.[13][14]

-

Mass Spectrometry Analysis: Eluted nucleosides are ionized (e.g., via electrospray ionization) and analyzed by a tandem mass spectrometer (MS/MS). The instrument quantifies nucleosides based on their unique mass-to-charge ratio and fragmentation patterns, often using multiple reaction monitoring (MRM).[11][12]

-

Data Analysis: Compare the abundance of modified nucleosides to canonical nucleosides (A, U, G, C) to determine the stoichiometry of the modification across the entire tRNA pool.

Protocol: tRNA Sequencing (tRNA-seq)

High-throughput sequencing methods can identify modification sites by detecting "signatures" left during the reverse transcription (RT) process.

-

Library Preparation:

-

Isolate total RNA and enrich for tRNAs.

-

Ligate specialized adapters to the 3' end of tRNA molecules. Some protocols use demethylating enzymes like AlkB to remove methyl groups that can block reverse transcriptase.

-

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the tRNA template. Many modifications, including bulky ones like cmm5s2U, can cause the reverse transcriptase to stall (creating a truncated cDNA) or misincorporate a nucleotide at that position.

-

Sequencing: Sequence the resulting cDNA library using a high-throughput platform (e.g., Illumina or Nanopore). Nanopore sequencing offers the advantage of directly sequencing native RNA, potentially detecting modifications without cDNA synthesis.[15][16]

-

Data Analysis: Align the sequencing reads to a reference tRNA database. Analyze the alignment data for:

-

RT Stop Signatures: An abrupt drop in sequencing coverage at a specific position.

-

Mismatch Signatures: A high frequency of nucleotide misincorporations at a specific position.

-

These signatures are indicative of a modification at that site.[17]

-

Role in Cellular Signaling and Stress Response

Emerging evidence suggests that tRNA modifications are not merely static components of the translational machinery but are dynamically regulated in response to cellular conditions, acting as sensors that modulate gene expression. The biosynthesis of cmm5s2U is metabolically expensive, requiring sulfur (from cysteine), methyl groups (from SAM), and energy (ATP/GTP).

The Target of Rapamycin (TOR) signaling pathway is a central regulator of cell growth and metabolism, responding to nutrient availability. Deficiencies in tRNA modifications, including mcm5s2U, have been shown to interfere with TOR pathway signaling. The logic is as follows:

-

Nutrient Sensing: Cellular levels of sulfur and other metabolites influence the efficiency of the URM1/NCS and Elongator pathways. For example, sulfur starvation can lead to reduced levels of the s2 modification.

-

Translational Status: A decrease in cmm5s2U levels leads to ribosome stalling on specific codons (AAA, CAA, GAA), which slows down translation.

-

TORC1 Regulation: The TOR Complex 1 (TORC1) is highly sensitive to translational status. Ribosome stalling and a decrease in protein synthesis can lead to the inhibition of TORC1, mimicking a nutrient-starved state.

-

Cellular Response: Inhibited TORC1 activity triggers a cascade of downstream effects, including the suppression of general protein synthesis and the activation of catabolic processes like autophagy, helping the cell adapt to the perceived stress.

Conclusion and Future Directions

This compound is a sophisticated molecular solution to a fundamental biological problem: how to accurately and efficiently read a degenerate genetic code. By enforcing a rigid anticodon structure, it ensures the correct pairing with A-ending codons while preventing erroneous interactions with other bases. Its role extends beyond simple decoding, acting as a dynamic regulator that integrates metabolic status with the global control of protein synthesis via pathways like TOR. The severe phenotypes associated with its absence underscore its critical importance. For drug development, the enzymes responsible for cmm5s2U biosynthesis represent potential targets for modulating protein synthesis in pathological contexts, such as cancer or microbial infections. Future research, leveraging advanced quantitative proteomics and sequencing technologies, will further unravel the complex interplay between tRNA modifications, translational control, and human disease.

References

- 1. A conserved modified wobble nucleoside (mcm5s2U) in lysyl-tRNA is required for viability in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Monitoring the 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) modification in eukaryotic tRNAs via the γ-toxin endonuclease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular mechanisms of mTOR regulation by stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular mechanism of codon recognition by tRNA species with modified uridine in the first position of the anticodon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Single atom modification (O-->S) of tRNA confers ribosome binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Single atom modification (O-->S) of tRNA confers ribosome binding - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Independent suppression of ribosomal +1 frameshifts by different tRNA anticodon loop modifications - PMC [pmc.ncbi.nlm.nih.gov]